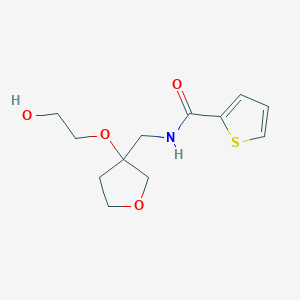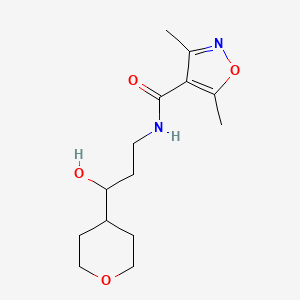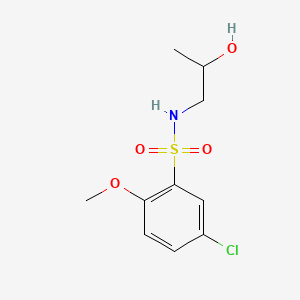![molecular formula C10H18FNO4S B2655529 Tert-butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate CAS No. 1955520-31-6](/img/structure/B2655529.png)
Tert-butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H18FNO4S and a molecular weight of 267.32 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. The pyrrolidine ring is substituted at the 3-position with a fluorosulfonyl methyl group and a tert-butyl carboxylate group .Applications De Recherche Scientifique
Antibacterial Agents Development
Researchers have explored derivatives of pyrrolidine compounds in the search for potent antibacterial agents. For instance, studies have demonstrated the synthesis and structure-activity relationships of fluoro-naphthyridines and quinolones, highlighting the influence of various substituents on antibacterial efficacy. Such compounds, including those with tert-butyl and pyrrolidine moieties, have shown promise as therapeutic agents due to their enhanced in vitro and in vivo activity against bacterial strains (Bouzard et al., 1992), (Di Cesare et al., 1992).
Electropolymerization and Battery Electrolytes
Tert-butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate derivatives have been investigated for their role in the electropolymerization process and as components in electrolytes for lithium-ion batteries. For example, ionic liquids incorporating pyrrolidinium cations have been examined for their potential in creating more efficient and safer battery systems. These studies include the development of ternary electrolytes for lithium batteries and the use of such ionic liquids in carbon/ionic liquid/polymer hybrid supercapacitors, indicating significant improvements in specific capacity, cycling efficiency, and thermal stability (Appetecchi et al., 2009), (Lux et al., 2009).
Synthesis and Chemical Transformations
The compound and its related derivatives have found extensive use in chemical synthesis, including the coupling of arylboronic acids, synthesis of fluorinated compounds, and development of novel organic transformations. Research has shown that tert-butylcarbonyl-protected pyrrolidine derivatives can undergo palladium-catalyzed coupling reactions, leading to the production of a variety of structurally diverse molecules. This versatility highlights the importance of such compounds in advancing synthetic methodologies and creating new materials with potential applications in various industries (Wustrow & Wise, 1991).
Metabolism and Pharmacokinetics Studies
While direct studies on Tert-butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate may be limited in this context, research on related compounds provides insights into metabolic pathways and potential pharmacokinetic behavior. For example, studies on the metabolism of prostaglandin E2 agonists with tert-butyl and pyrrolidine structures have elucidated the role of cytochrome P450 enzymes in the biotransformation of these molecules, offering a glimpse into how similar compounds might be processed within biological systems (Prakash et al., 2008).
Propriétés
IUPAC Name |
tert-butyl 3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO4S/c1-10(2,3)16-9(13)12-5-4-8(6-12)7-17(11,14)15/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZAPFOWXFGEMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2655446.png)

![4-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2655450.png)

![5-[(3-Methoxyphenoxy)methyl]-2-furoic acid](/img/structure/B2655454.png)

![6-[(3-Chlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2655456.png)

![N-{1-[(3,4-dichlorophenyl)methyl]-6-oxo-1,6-dihydropyridin-3-yl}prop-2-enamide](/img/structure/B2655459.png)


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2655464.png)
![2-methyl-3-oxo-N-(tetrahydro-2-furanylmethyl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide](/img/structure/B2655468.png)
![3-(1H-benzimidazol-1-yl)-N'-[(E)-thiophen-2-ylmethylidene]propanehydrazide](/img/structure/B2655469.png)